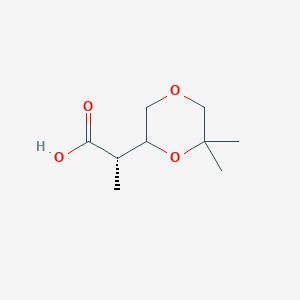
1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Cyanophenylacetic acid” is an organic compound used as a building block in organic synthesis . It’s an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dye stuff . Its empirical formula is C9H7NO2 .
Synthesis Analysis
“4-Cyanophenylacetic acid” can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts . It can also be used as a reactant to prepare 4-pyrrolo[1,2-a]quinoxalin-4-ylbenzonitrile by copper-catalyzed reaction with 1-(2-aminoaryl)pyrrole in the presence of 2,2′-bipyridyl as the ligand .
Molecular Structure Analysis
The molecular weight of “4-Cyanophenylacetic acid” is 161.16 . The SMILES string representation of its structure is OC(=O)Cc1ccc(cc1)C#N .
Physical And Chemical Properties Analysis
“4-Cyanophenylacetic acid” is a solid substance with a melting point of 150-154 °C (lit.) .
科学的研究の応用
Synthesis and Antibacterial Activity
- Research conducted by Žirgulevičiūtė et al. (2015) explored the synthesis of derivatives of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, closely related to 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid. These derivatives exhibited notable antibacterial properties, highlighting the potential of similar compounds in antimicrobial applications (Žirgulevičiūtė et al., 2015).
Antioxidant Activity
- Tumosienė et al. (2019) synthesized a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. These compounds displayed significant antioxidant activities, suggesting the usefulness of structurally similar compounds, such as 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid, in oxidative stress management (Tumosienė et al., 2019).
Anticancer and Antimicrobial Activity
- A study by Kairytė et al. (2022) on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives, which are structurally related to 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrated significant anticancer and antimicrobial activities. This indicates the potential of related compounds in developing treatments for cancer and microbial infections (Kairytė et al., 2022).
Spectroscopic Properties and Quantum Mechanical Study
- Devi et al. (2020) investigated the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, which shares a structural framework with 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid. Their findings offer insights into the quantum chemical properties of similar compounds, which can be crucial in material science and pharmaceutical research (Devi et al., 2020).
Polycyclic Systems and Biological Activity Prediction
- Kharchenko et al. (2008) explored the synthesis of polycyclic systems containing 1,2,4-oxadiazole rings using 5-oxopyrrolidine-3-carboxylic acids. They also predicted the biological activity of these compounds, shedding light on the potential pharmacological applications of similar molecules, such as 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid (Kharchenko et al., 2008).
Antibacterial Drug Synthesis
- Devi et al. (2018) synthesized 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs, structurally related to 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid, as potential antibacterial drugs. Their work indicates the importance of such compounds in developing new antibacterial treatments (Devi et al., 2018).
Safety and Hazards
特性
IUPAC Name |
1-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-6-8-1-3-10(4-2-8)14-7-9(12(16)17)5-11(14)15/h1-4,9H,5,7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHVWOBPWUNUBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
944643-62-3 |
Source


|
| Record name | 1-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2391189.png)
![1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane](/img/structure/B2391193.png)
![N-(2-chlorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2391194.png)
![N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2391195.png)





![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2391206.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide](/img/structure/B2391207.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2391209.png)
![5-Morpholin-4-yl-8,9,10,11-tetrahydroazepino[1,2-a]quinazoline-7-carbaldehyde](/img/structure/B2391210.png)
